![molecular formula C26H33FN2O2 B2702863 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2034612-58-1](/img/structure/B2702863.png)
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C26H33FN2O2 and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereoselective Synthesis and Applications in Antibiotic Development
A study by Lall et al. (2012) detailed the stereoselective synthesis of a key intermediate for the preparation of PF-00951966, a fluoroquinolone antibiotic aimed at combating multidrug-resistant pathogens. This research showcases the compound's relevance in the synthesis of therapeutics targeting community-acquired respiratory tract infections (Lall et al., 2012).
Pharmacological Characterization and Therapeutic Potential
Research conducted by Grimwood et al. (2011) on a novel κ-opioid receptor antagonist demonstrates the compound's potential for treating depression and addiction disorders. This study emphasizes the importance of similar compounds in developing new treatments for mental health conditions (Grimwood et al., 2011).
Crystallographic Studies for Drug Development
The crystal structures of various pharmaceutical compounds, such as paroxetine HCl, have been analyzed to enhance drug formulation and design. These analyses contribute to understanding the physical and chemical properties necessary for effective drug development (Yokota et al., 1999).
Synthesis of Derivatives for Anti-Tumor Activity
Jurd (1996) discussed the synthesis of benzopyranylamine compounds and their derivatives, revealing their significant anti-tumor activity, especially against human breast, CNS, and colon cancer cell lines. Such research indicates the potential for developing novel oncological treatments using these compounds (Jurd, 1996).
Anticonvulsant Activity and Therapeutic Applications
Obniska et al. (2015) synthesized a series of compounds evaluated for anticonvulsant activity, highlighting the potential for treating epilepsy. The study demonstrates the role of similar compounds in developing new medications for neurological disorders (Obniska et al., 2015).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN2O2/c27-25-11-5-4-9-22(25)12-13-26(30)28-17-14-23(15-18-28)29-16-6-10-24(29)20-31-19-21-7-2-1-3-8-21/h1-5,7-9,11,23-24H,6,10,12-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOURJJLWZLECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.